Home > Products > Screening Compounds P74090 > 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid
7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid -

7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid

Catalog Number: EVT-13727457
CAS Number:
Molecular Formula: C10H12F2O3
Molecular Weight: 218.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a nonane ring fused with a carboxylic acid group and two fluorine atoms located at the 7th position. Its molecular formula is C10_{10}H12_{12}F2_2O3_3, and it has a molecular weight of 218.2 g/mol. The compound is identified by the CAS number 2648941-92-6 and is notable for its potential applications in various scientific fields, including chemistry and biology.

Source

The compound can be synthesized from commercially available precursors through various chemical processes. It has been studied for its unique chemical properties and potential applications in drug development and material science.

Classification

7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid falls under the category of fluorinated organic compounds, specifically spirocyclic carboxylic acids. Its structure and functional groups make it a subject of interest in organic synthesis and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid typically involves several key steps:

  1. Formation of the Spirocyclic Core: This initial step involves cyclization reactions using suitable cyclizing agents under controlled temperature and pressure conditions.
  2. Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST), which effectively introduces the fluorine atoms into the molecule.
  3. Oxidation and Carboxylation: The final steps involve oxidizing the intermediate to form a ketone group, followed by carboxylation to yield the carboxylic acid group.

Technical Details

Industrial production methods may optimize these synthetic routes, focusing on scalability and environmental considerations, such as utilizing continuous flow reactors and green chemistry principles to minimize waste and improve yields.

Molecular Structure Analysis

Structure

The molecular structure of 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid features:

  • A spirocyclic framework that combines a nonane ring with a carboxylic acid.
  • Two fluorine atoms at the 7th carbon position, contributing to its distinct chemical behavior.

Data

PropertyValue
CAS Number2648941-92-6
Molecular FormulaC10_{10}H12_{12}F2_2O3_3
Molecular Weight218.2 g/mol
Purity≥ 95%
Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized further to introduce additional functional groups.
  • Reduction: Reduction reactions can convert the ketone group into an alcohol.
  • Substitution: The fluorine atoms may be substituted with other functional groups under appropriate conditions.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3) are typically used as oxidizing agents.
  • Reduction: Sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4) serve as reducing agents.
  • Substitution: Nucleophilic substitution can be performed using sodium methoxide (NaOCH3_3) or potassium tert-butoxide (KOtBu).
Mechanism of Action

The mechanism of action for 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid involves its interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound's binding affinity and stability, while the spirocyclic structure contributes to its unique reactivity and biological activity.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid include:

  • Appearance: Generally exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary.

Chemical Properties

Key chemical properties include:

PropertyValue
Boiling PointNot specified
Melting PointNot specified
DensityNot specified
pKaNot specified

These properties are essential for understanding how the compound behaves under different conditions and its potential reactivity in various environments.

Applications

7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid has several scientific applications:

  1. Chemistry: Acts as a building block for synthesizing more complex molecules, particularly in developing spirocyclic compounds.
  2. Biology: Studied for potential biological activities, including interactions with enzymes and receptors.
  3. Medicine: Ongoing research explores its potential as a pharmaceutical intermediate or active ingredient.
  4. Industry: Used in developing new materials and as a precursor for synthesizing specialty chemicals.

This compound's unique structural features make it valuable across various scientific disciplines, highlighting its significance in ongoing research efforts.

Introduction to Spirocyclic Carboxylic Acid Derivatives in Drug Discovery

Spirocyclic carboxylic acid derivatives represent a structurally distinctive class of organic compounds characterized by a central carbon atom shared between two ring systems (spiro junction), with at least one carboxylic acid functional group. These compounds combine the three-dimensional complexity conferred by their spiro architecture with the versatile chemical and biological properties of the carboxylic acid moiety. The resulting molecular frameworks exhibit significant potential as privileged scaffolds in modern medicinal chemistry, particularly for addressing challenging biological targets requiring precise three-dimensional interactions. The integration of additional pharmacophoric elements—such as ketone functionalities (e.g., 3-oxo groups) and strategic halogen substitutions (e.g., difluorination)—further enhances their utility as multifunctional building blocks for drug design. This structural complexity enables fine-tuning of physicochemical properties, conformational restriction, and modulation of target binding interactions, positioning spirocyclic carboxylic acids at the forefront of exploratory medicinal chemistry for novel therapeutic agents [3] [7].

Significance of Spirocyclic Architectures in Bioactive Molecule Design

Spirocycles confer profound advantages in bioactive molecule design due to their inherent three-dimensionality and conformational restriction. Unlike planar aromatic systems prevalent in early drug discovery, spirocyclic scaffolds like the spiro[3.5]nonane system possess significant conformational rigidity, which reduces the entropic penalty upon binding to biological targets. This rigidity enables precise spatial orientation of pharmacophoric groups (e.g., carboxylic acids, ketones), enhancing binding affinity and selectivity [7]. The saturation level (quantified as Fsp3) of spirocycles correlates with improved solubility and reduced metabolic clearance, addressing common pitfalls in lead optimization. Furthermore, their structural complexity enables access to underexplored chemical space, potentially circumventing patent landscapes dominated by flat architectures [3].

Table 1: Representative Bioactive Spirocyclic Carboxylic Acid Derivatives

Compound NameMolecular FormulaMolecular WeightKey Biological Application
Spirotryprostatin AC₂₁H₂₅N₃O₄383.44MDM2-p53 interaction inhibitor (Cancer)
Majdine AC₂₀H₂₆N₂O₂326.44Neuroprotection (Dementia)
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acidC₁₀H₁₄O₃182.22Structural analog (Drug scaffold)
7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acidC₁₀H₁₂F₂O₃218.20Multitarget lead (Theoretical)

The spiro[3.5]nonane core—exemplified by the target compound 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid—offers a balanced molecular footprint with sufficient steric bulk for target engagement while maintaining favorable ligand efficiency. The quaternary spiro carbon minimizes symmetric overgrowth and enforces out-of-plane projection of substituents. This geometric feature is crucial for interacting with deep binding pockets in enzymes (e.g., proteases, kinases) or allosteric sites in receptors, as demonstrated by clinical candidates like the antipsychotic fluopireline and anxiolytic buspirone, which incorporate related spirocyclic motifs [3] [5]. Recent analyses of bioactive compounds identified ~47,000 spirocyclic derivatives active against ~200 biological targets, underscoring their versatility and "privileged scaffold" status in drug discovery [5].

Role of Fluorination in Enhancing Pharmacokinetic Profiles

Fluorination is a cornerstone strategy for optimizing drug-like properties, and its incorporation into spirocyclic scaffolds like 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid delivers multifaceted pharmacokinetic advantages. The high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å) of fluorine allow isosteric replacement of hydrogen or oxygen while profoundly altering molecular properties. The C-F bond strength (~472 kJ/mol) confers exceptional metabolic stability against oxidative and hydrolytic degradation, particularly at benzylic positions or near ketone functionalities (e.g., the 3-oxo group in the target compound). This stability is critical for prolonging half-life and reducing dosing frequency [6] [9].

Table 2: Impact of Fluorination on Key Drug Properties

PropertyEffect of FluorinationRelevance to Target Compound
Metabolic StabilityBlocks cytochrome P450-mediated oxidation at adjacent sitesStabilizes 7-position of spiro[3.5]nonane core
Lipophilicity (log P)Increases membrane permeability; Optimal range: 1-3Balances polarity of carboxylic acid and ketone
pKa ModulationElectron-withdrawing effect lowers pKa of proximal carboxylic acidsEnhances solubility via ionization at physiological pH
Conformational BiasFavors specific rotamers via gauche effects or dipole interactionsRestricts spiro ring conformations for target complementarity

The electron-withdrawing nature of fluorine atoms significantly lowers the pKa of adjacent carboxylic acids (e.g., the 1-carboxylic acid in the target molecule), enhancing water solubility and bioavailability through improved ionization at physiological pH. Concurrently, fluorination increases lipophilicity (log P), facilitating passive diffusion across biological membranes—including the blood-brain barrier for CNS-targeted therapeutics. This dual impact on solubility and permeability is exemplified by FDA-approved fluorinated drugs, which constituted 20% (10/50) of new molecular entities approved in 2021 [6].

The 7,7-difluoro motif in the spiro[3.5]nonane scaffold induces conformational preferences through steric and electronic interactions. The gauche effect between vicinal C-F bonds and dipole-dipole interactions with the 3-oxo group can lock ring conformations, preorganizing the molecule for optimal target binding. This "pre-organization" reduces the entropic cost of binding, potentially enhancing potency and selectivity—a phenomenon observed in fluorinated nucleosides where 2'-F substitution dictates ribose pucker conformation [6] [9].

Historical Evolution of Spiro[3.5]nonane Scaffolds in Medicinal Chemistry

The spiro[3.5]nonane scaffold has evolved from complex natural product syntheses to rationally designed, synthetically accessible drug frameworks. Early spirocyclic compounds in drug discovery were predominantly natural product-derived, such as the Vinca alkaloids (e.g., Majdine A) and Uncaria derivatives (e.g., rhynchophylline), which demonstrated bioactivity but posed challenges due to structural complexity and poor synthetic accessibility [5]. These compounds established the pharmacological relevance of spirocycles but were limited by scalability and optimization hurdles.

The rise of synthetic methodologies in the 2000s enabled systematic exploration of spiro[3.5]nonane systems. Key advances included ring-closing metathesis, intramolecular alkylations, and cycloadditions, allowing efficient construction of the spirocyclic core with diverse substituents. This period saw the emergence of simplified analogs like 6-Oxospiro[3.3]heptane-2-carboxylic acid (CAS: 889944-57-4) and Spiro[3.3]heptane-2,6-dicarboxylic acid (CAS: 3057-91-8), which served as versatile building blocks for medicinal chemistry programs [1].

Table 3: Evolution of Key Spiro[3.5]nonane Derivatives

GenerationRepresentative CompoundStructural FeaturesSynthetic AccessibilityMedicinal Chemistry Impact
1st (Pre-2000)RhynchophyllineTetracyclic, complex stereochemistryLow (Natural extraction)Proof-of-concept neuroactive spirocycles
2nd (2000-2015)6-Oxospiro[3.3]heptane-2-carboxylic acidMonocyclic spiro, single ketone/carboxylic acidModerateFragment-based screening applications
3rd (2015-Present)7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acidDifluorinated, dual functional groupsHigh via modern fluorinationTargeted design for improved PK/PD

Contemporary design, exemplified by 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid, integrates strategic fluorination and multifunctionalization to address historical limitations. The 7,7-difluoro substitution enhances metabolic stability over earlier non-fluorinated analogs (e.g., 7-Oxospiro[3.5]nonane-2-carboxylic acid, CAS: 1440962-16-2), while the 1-carboxylic acid/3-oxo groups provide vectors for diversification via amidation, reduction, or condensation reactions. This evolution reflects a broader shift toward sp3-enriched scaffolds in drug discovery, driven by the need for three-dimensional complexity in targeting protein-protein interactions and allosteric sites [1] [7]. Current research focuses on leveraging these scaffolds for challenging targets in oncology (e.g., MDM2 inhibitors) and neurology (e.g., GABAA modulators), where conformational control and stability are paramount [5] [7].

Properties

Product Name

7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid

IUPAC Name

7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid

Molecular Formula

C10H12F2O3

Molecular Weight

218.20 g/mol

InChI

InChI=1S/C10H12F2O3/c11-10(12)3-1-9(2-4-10)6(8(14)15)5-7(9)13/h6H,1-5H2,(H,14,15)

InChI Key

SXNWBNDLKJUTIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12C(CC2=O)C(=O)O)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.